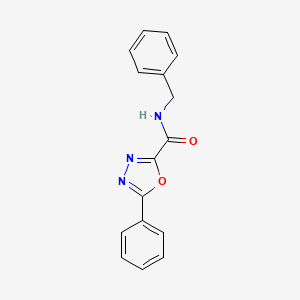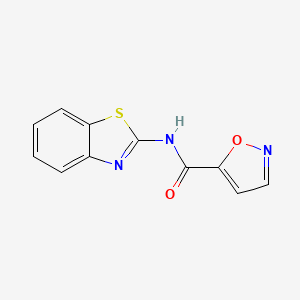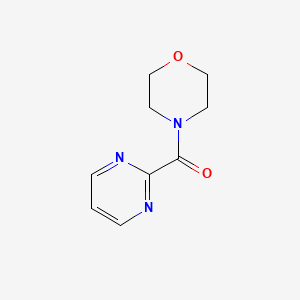![molecular formula C19H16N2O4 B6517810 9-ethoxy-2-(3-hydroxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one CAS No. 902879-87-2](/img/structure/B6517810.png)
9-ethoxy-2-(3-hydroxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of pyridopyrimidine . Pyridopyrimidines are a class of compounds that have shown therapeutic interest and are present in relevant drugs . They have been studied in the development of new therapies .
Synthesis Analysis
While specific synthesis information for the requested compound is not available, pyridopyrimidine derivatives can be synthesized through various protocols . For example, coumarin-pyrimidine derivatives can be synthesized by a four-component reaction involving 4-hydroxycoumarin, aldehyde, thiobarbituric acid, and piperidine in ethanol .Mecanismo De Acción
The exact mechanism of action of 9-ethoxy-2-phenylchromenone is still under investigation. However, it is believed that the compound exerts its effects by modulating the activity of various enzymes, receptors, and other molecules involved in the regulation of cell growth, inflammation, and oxidative stress. The compound has been found to modulate the activity of cyclooxygenase-2, an enzyme involved in inflammation, and to inhibit the activity of NF-κB, a transcription factor involved in cell growth and inflammation. Additionally, the compound has been found to modulate the activity of various enzymes involved in the production of reactive oxygen species, which can lead to oxidative stress.
Biochemical and Physiological Effects
The biochemical and physiological effects of 9-ethoxy-2-phenylchromenone have been studied in both in vitro and in vivo studies. In vitro studies have shown that the compound has anti-inflammatory, anti-oxidative, and anti-cancer properties. The compound has been found to inhibit the growth of various types of cancer cells, including breast and liver cancer cells. In vivo studies have also shown that the compound has anti-inflammatory, anti-oxidative, and anti-cancer properties. Additionally, the compound has been found to reduce the formation of amyloid plaques, which are a hallmark of Alzheimer’s disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 9-ethoxy-2-phenylchromenone in laboratory experiments include its availability, low cost, and ease of synthesis. Additionally, the compound has been studied extensively and has been found to have a range of potential therapeutic applications. The main limitation of using the compound in laboratory experiments is its relatively low solubility in aqueous solutions. Additionally, the compound has been found to be unstable in the presence of light and oxygen.
Direcciones Futuras
Future research on 9-ethoxy-2-phenylchromenone should focus on further elucidating its mechanism of action and exploring its potential applications in the treatment of various diseases. Additionally, further research should be conducted to determine the compound’s pharmacokinetics and pharmacodynamics, as well as its potential toxicity. Additionally, further research should be conducted to determine the efficacy of the compound in various animal models. Finally, further research should be conducted to explore the potential of 9-ethoxy-2-phenylchromenone as a drug delivery system.
Métodos De Síntesis
9-ethoxy-2-phenylchromenone can be synthesized using a three-step process. The first step involves the condensation of 2-hydroxy-3-phenylbenzaldehyde and ethyl acetoacetate in the presence of piperidine. This reaction forms a Schiff base, which is then reduced with sodium borohydride to form the desired product. The second step involves the condensation of the Schiff base with ethyl acetoacetate in the presence of piperidine to form the desired product. The third step involves the oxidation of the desired product with pyridinium chlorochromate to form 9-ethoxy-2-phenylchromenone.
Aplicaciones Científicas De Investigación
9-ethoxy-2-phenylchromenone has been studied extensively for its potential applications in the treatment of various diseases. The compound has been studied for its potential to inhibit the growth of cancer cells, reduce inflammation, and protect against oxidative stress. Additionally, the compound has been studied for its potential to protect against Alzheimer’s disease. The compound has been found to reduce the formation of amyloid plaques, which are a hallmark of Alzheimer’s disease.
Propiedades
IUPAC Name |
9-ethoxy-2-(3-hydroxyphenyl)-3,5-dihydrochromeno[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c1-2-24-15-8-4-5-11-10-14-18(23)20-17(21-19(14)25-16(11)15)12-6-3-7-13(22)9-12/h3-9,22H,2,10H2,1H3,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCROCEGHNZTPPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC3=C(C2)C(=O)NC(=N3)C4=CC(=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(2-chlorophenyl)methyl]-5-phenyl-1,3,4-oxadiazole-2-carboxamide](/img/structure/B6517741.png)


![7-bromo-2-(4-bromophenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one](/img/structure/B6517776.png)
![7-bromo-2-(3-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one](/img/structure/B6517777.png)
![2-(2,4-dimethoxyphenyl)-9-methoxy-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one](/img/structure/B6517791.png)
![7-bromo-2-(2,3,4-trimethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one](/img/structure/B6517796.png)
![9-ethoxy-2-(3-ethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one](/img/structure/B6517800.png)
![2-(2-methoxyphenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one](/img/structure/B6517826.png)
![2-(2,4-dimethoxyphenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one](/img/structure/B6517832.png)
![7-methyl-2-[4-(propan-2-yl)phenyl]-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one](/img/structure/B6517837.png)
![7-bromo-9-methoxy-2-(3-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one](/img/structure/B6517842.png)
![7-bromo-9-methoxy-2-(4-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one](/img/structure/B6517847.png)